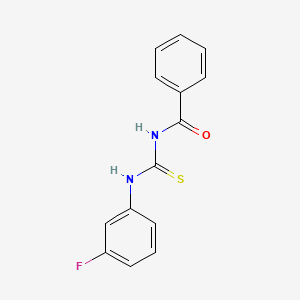

1-Benzoyl-3-(3-fluorophenyl)thiourea

Description

Properties

IUPAC Name |

N-[(3-fluorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNHMPKARKINRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

a basic guide to 1-Benzoyl-3-(3-fluorophenyl)thiourea

An In-depth Technical Guide to 1-Benzoyl-3-(3-fluorophenyl)thiourea for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Benzoyl-3-(3-fluorophenyl)thiourea, a member of the versatile N-acylthiourea class of compounds. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document consolidates current knowledge on the synthesis, characterization, physicochemical properties, and biological activities of this specific fluorinated derivative. We will delve into established experimental protocols, analyze its potential mechanisms of action, and discuss future perspectives for its application in drug discovery and development. The inclusion of a fluorine atom is particularly noteworthy, as it can modulate key pharmacological properties such as metabolic stability and binding affinity.[3][4]

Introduction to the Benzoylthiourea Scaffold

The 1,3-disubstituted thiourea core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[2] The general structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of its biological profile. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group), along with the C=O group in N-acyl derivatives, facilitates interactions with various biological targets.[5][6] These compounds and their metal complexes have demonstrated a wide array of bioactivities, including antibacterial, antifungal, antiviral, antitubercular, and cytotoxic effects against cancer cell lines.[7][8][9][10]

1-Benzoyl-3-(3-fluorophenyl)thiourea incorporates two key features: the proven benzoylthiourea backbone and a 3-fluorophenyl moiety. The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to enhance properties like lipophilicity and metabolic resistance, which can lead to improved cell penetration and bioavailability.[4] This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of this promising compound.

Synthesis and Characterization

The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea is typically achieved through a straightforward and high-yielding two-step, one-pot reaction.[1] This method involves the in-situ generation of a benzoyl isothiocyanate intermediate, which is then reacted with the target amine.

General Synthesis Workflow

The primary synthetic route begins with the reaction of a benzoyl chloride with a thiocyanate salt, followed by the addition of 3-fluoroaniline.[1][11]

Caption: General synthesis workflow for 1-Benzoyl-3-(3-fluorophenyl)thiourea.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for analogous compounds.[1]

-

Isothiocyanate Generation: To a solution of potassium thiocyanate (10 mmol) in 50 mL of anhydrous acetone, add benzoyl chloride (10 mmol) dropwise with stirring.

-

Reaction: Reflux the mixture for 1-2 hours to facilitate the formation of benzoyl isothiocyanate in situ. The formation of a potassium chloride precipitate will be observed.

-

Amine Addition: To the same reaction mixture, add a solution of 3-fluoroaniline (10 mmol) in 20 mL of anhydrous acetone dropwise.

-

Completion: Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, pour the reaction mixture into a beaker of crushed ice or cold water.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with distilled water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Spectroscopic Characterization Data

The structural identity of 1-Benzoyl-3-(3-fluorophenyl)thiourea is confirmed by characteristic spectroscopic signals.

| Technique | Functional Group | Expected Characteristic Signal |

| FTIR (cm⁻¹) | N-H stretching | 3300 - 3400 |

| C=O stretching | ~1700 | |

| C=C (aromatic) | 1600 - 1500 | |

| C-N stretching | 1330 - 1350 | |

| C=S stretching | 700 - 750 | |

| ¹H-NMR (ppm) | Aromatic Protons | 6.8 - 8.5 |

| N-H Protons | 9.0 - 12.0 (broad singlets) | |

| ¹³C-NMR (ppm) | C=S (thiocarbonyl) | ~180 |

| C=O (carbonyl) | ~170 | |

| Aromatic Carbons | 110 - 165 |

Note: Exact peak positions may vary depending on the solvent and instrument used. Data is inferred from similar structures reported in the literature.[4][12][13]

Physicochemical Properties

A summary of the key chemical and physical properties of the title compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FN₂OS | [14] |

| Molecular Weight | 274.31 g/mol | [14] |

| Exact Mass | 274.05800 u | [14] |

| Physical Form | Solid | |

| CAS Number | 82635-62-9 | [14][15] |

Biological Activities and Potential Applications

The benzoylthiourea scaffold is associated with a diverse range of biological activities. The introduction of a fluorine substituent can significantly influence this profile.

Antimicrobial Activity

Thiourea derivatives are well-documented as potent antimicrobial agents, often exhibiting greater activity against Gram-positive bacteria and fungi.[7][16]

-

Antibacterial: Studies on analogous compounds show significant activity against strains like Staphylococcus aureus and Bacillus subtilis.[1] The mechanism is believed to involve the disruption of the bacterial membrane or inhibition of essential enzymes.[5] The C=S and C=O groups can act as chelating agents, potentially interfering with metallic cofactors in bacterial enzymes.[6]

-

Antifungal: Fluorinated benzoylthioureas have demonstrated particularly strong antifungal activity against species such as Aspergillus niger and Candida albicans.[3][4] The increased lipophilicity imparted by the fluorine atom may enhance the compound's ability to penetrate the fungal cell wall.[4]

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of benzoylthiourea derivatives against a variety of human cancer cell lines.[8][17][18]

-

Cytotoxicity: Halogen-substituted derivatives have shown promising IC₅₀ values against breast (MCF-7, T47D), colon (SW480), and cervical (HeLa) cancer cell lines.[9][19][20] In several studies, these compounds exhibited greater potency than the reference drug hydroxyurea.[8][19]

-

Selectivity: Importantly, some derivatives have displayed favorable selectivity, showing higher cytotoxicity towards cancer cells compared to normal cell lines, which is a critical parameter for potential therapeutic agents.[9]

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Phenylthiourea Derivatives | T47D (Breast) | 0.43 - 0.85 mM | [20] |

| Trifluoromethylphenylthioureas | SW620 (Colon) | 1.5 - 8.9 µM | [9] |

| 1-benzoyl-3-methyl thioureas | HeLa (Cervical) | 160–383 µg/mL | [8] |

Other Potential Activities

The therapeutic potential of this scaffold extends beyond antimicrobial and anticancer applications.

-

Antiviral: Acyl thioureas have been investigated for their activity against influenza A and B viruses, with a proposed mechanism involving the inhibition of viral RNA-dependent RNA polymerase.[21]

-

Enzyme Inhibition: Thioureas have been explored as inhibitors for various enzymes, including urease, carbonic anhydrase, and tyrosinase, suggesting a broad potential for therapeutic intervention in different disease states.[1][10]

Proposed Mechanisms of Action

While the precise mechanisms for 1-Benzoyl-3-(3-fluorophenyl)thiourea are not fully elucidated, research on analogous compounds provides strong, evidence-based hypotheses.

As an Antimicrobial Agent: DNA Gyrase Inhibition

Molecular docking studies have suggested that benzoylthiourea derivatives can bind to the ATP-binding site of DNA gyrase subunit B (GyrB), an essential bacterial enzyme involved in DNA replication.[3][5] This inhibition prevents the supercoiling of DNA, leading to bacterial cell death.

Caption: Proposed mechanism of antibacterial action via DNA Gyrase B inhibition.

As an Anticancer Agent: Apoptosis Induction

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. Studies on trifluoromethylphenylthiourea analogs demonstrated that they can trigger late-stage apoptosis in colon cancer and leukemia cell lines.[9] This process is often accompanied by a reduction in the secretion of pro-survival factors like interleukin-6 (IL-6).

Caption: Simplified pathway of anticancer action through apoptosis induction.

Other potential anticancer targets that have been investigated for this class of compounds include sirtuin-1 (SIRT1) and ribonucleotide reductase, enzymes crucial for cancer cell survival and proliferation.[20][22]

Future Perspectives

1-Benzoyl-3-(3-fluorophenyl)thiourea represents a promising scaffold for further development. Future research should focus on:

-

Lead Optimization: Systematic modification of both the benzoyl and phenyl rings to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays to definitively identify the molecular targets and pathways responsible for its biological effects.

-

Metal Complexation: Investigating the synthesis of metal complexes (e.g., with copper, platinum, silver) of the compound, as this has been shown to enhance the biological activity of other thiourea derivatives.[12]

-

In Vivo Studies: Advancing the most promising derivatives into preclinical animal models to evaluate their efficacy and safety profiles.

This technical guide consolidates the existing literature to provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of 1-Benzoyl-3-(3-fluorophenyl)thiourea. Its straightforward synthesis and broad biological activity make it a compelling candidate for further investigation.

References

-

Halim, N. I. M., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]

-

Orlewska, C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. [Link]

-

Cunha, A. C., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. [Link]

-

de Almeida, T. C. S., et al. (2018). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. Journal of Applied Microbiology. [Link]

-

Yadav, P., et al. (2022). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC. [Link]

-

Saeed, A., Shaheen, U., & Hameed, A. (2009). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate. [Link]

-

ChemSrc. (2025). 1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA | CAS#:82635-62-9. Chemsrc.com. [Link]

-

Ruswanto, et al. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. ResearchGate. [Link]

-

Plech, T., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]

-

Istanbul Ticaret University. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. journal.iticu.edu.tr. [Link]

-

Belskaya, N. P., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

RSC Publishing. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]

-

Siswandono, S., et al. (2019). Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. Research Journal of Pharmacy and Technology. [Link]

-

Academia.edu. SYNTHESIS AND SPECTRUM ANALYSIS OF 1-BENZOYL-3-METHYL THIOUREA AS ANTICANCER CANDIDATE. Academia.edu. [Link]

-

ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. icait.org. [Link]

-

Al-Hourani, B. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

Patel, S. B., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. [Link]

-

Malaysian Journal of Analytical Sciences. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. mjasc.com. [Link]

-

Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Chula Digital Collections. [Link]

-

Saeed, S., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. ResearchGate. [Link]

-

Kesuma, D., et al. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. repositorio.ufba.br [repositorio.ufba.br]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 14. 1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA | CAS#:82635-62-9 | Chemsrc [chemsrc.com]

- 15. scbt.com [scbt.com]

- 16. ovid.com [ovid.com]

- 17. International Conference on Applied Innovations in IT [icaiit.org]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 20. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 21. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 22. rjptonline.org [rjptonline.org]

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzoylthiourea Compounds

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of benzoylthiourea compounds. From their foundational synthesis in the early 20th century to their contemporary significance in medicinal and agricultural chemistry, these molecules have demonstrated a remarkable breadth of biological activities. This document details the seminal synthetic methodologies, traces the evolution of greener synthetic alternatives, presents key quantitative structure-activity relationship (QSAR) data, and outlines detailed experimental protocols for their synthesis and characterization. Through illustrative diagrams and tabulated data, this guide aims to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical perspective and practical, field-proven insights into this versatile chemical scaffold.

Part 1: The Genesis of a Promising Scaffold: A Historical Perspective

The story of benzoylthiourea compounds is intrinsically linked to the broader history of thiourea chemistry. While thiourea itself has been known since the 19th century, the systematic investigation of its acylated derivatives gained significant momentum in the mid-20th century.

A pivotal moment in the history of these compounds was the establishment of a foundational synthetic method by Irwin B. Douglass and Frank B. Dains. Their work, published in the Journal of the American Chemical Society in 1934, described a reliable method for the preparation of mono- and disubstituted benzoylthioureas. This method involves the reaction of amines with in situ generated acyl isothiocyanates, laying the groundwork for the creation of a vast library of N-acylthiourea derivatives, including the N-benzoyl-N'-arylthiourea subclass.[1] Frank Burnett Dains (1869-1948), a professor at the University of Kansas, was a prominent figure in organic chemistry, making notable contributions to the chemistry of various heterocyclic compounds and derivatives of urea.[2][3] His work, alongside Douglass, provided the chemical community with an accessible route to these versatile molecules.

Initially, research was primarily focused on the chemical properties and synthetic accessibility of benzoylthioureas. However, as systematic screening programs for bioactive compounds became more sophisticated in the latter half of the 20th century, the diverse pharmacological potential of this scaffold began to be unveiled. This led to a surge in research from that period to the present day, with studies revealing a wide spectrum of biological activities, including anticancer, antimicrobial, insecticidal, and antitubercular properties.[1]

Part 2: Synthetic Pathways: From Foundational Methods to Modern Innovations

The synthesis of benzoylthiourea derivatives is adaptable, with several established methods. The choice of synthetic route often depends on the desired substitution pattern, scalability, and, increasingly, environmental considerations.

The Foundational Douglass and Dains Method

The most common and historically significant approach involves the reaction of a benzoyl isothiocyanate intermediate with a primary or secondary amine. The benzoyl isothiocyanate is typically generated in situ from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a suitable solvent like acetone.

Experimental Protocol: Classical Synthesis of N-(phenylcarbamothioyl)benzamide

This protocol is a representative example of the Douglass and Dains methodology.

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Acetone (anhydrous)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Preparation of Benzoyl Isothiocyanate (in situ):

-

In a 250 mL round-bottom flask, dissolve ammonium thiocyanate (0.01 mol) in 50 mL of anhydrous acetone.

-

While stirring, slowly add a solution of benzoyl chloride (0.01 mol) in 20 mL of anhydrous acetone to the flask.

-

The reaction mixture is then heated to reflux for approximately 1 hour to ensure the complete formation of benzoyl isothiocyanate. A white precipitate of ammonium chloride will form.

-

-

Reaction with Aniline:

-

After the reflux period, cool the reaction mixture to room temperature.

-

To this mixture, add a solution of aniline (0.01 mol) in 20 mL of anhydrous acetone dropwise with continuous stirring.

-

Once the addition is complete, heat the mixture to reflux for another 1-2 hours to drive the reaction to completion.

-

-

Isolation and Purification:

-

After the second reflux, cool the reaction mixture to room temperature.

-

Pour the contents of the flask into a beaker containing 500 mL of cold distilled water while stirring.

-

The crude N-(phenylcarbamothioyl)benzamide will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold distilled water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure compound.

-

Characterization:

-

The purified product should be characterized by techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its identity and purity.

Modern Synthetic Approaches: Embracing Efficiency and Green Chemistry

While the classical methods are robust, contemporary research has focused on developing more efficient and environmentally friendly synthetic protocols.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[4][5] The synthesis of benzoylthiourea derivatives is particularly amenable to this technique.

Experimental Protocol: Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas

This protocol highlights the efficiency of microwave-assisted organic synthesis (MAOS).

Materials:

-

Substituted benzoic acid

-

Thionyl chloride

-

Potassium thiocyanate

-

Substituted amine

-

Acetone (anhydrous)

-

Microwave reactor

-

TLC plates for reaction monitoring

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

Convert the substituted benzoic acid to its corresponding acid chloride using thionyl chloride under standard conditions.

-

-

Microwave-Assisted Thiourea Synthesis:

-

In a microwave-safe reaction vessel, combine the substituted benzoyl chloride (1 mmol) and potassium thiocyanate (1 mmol) in a minimal amount of anhydrous acetone.

-

Add the substituted amine (1 mmol) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (typically 5-15 minutes).[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction vessel to room temperature.

-

The work-up procedure is similar to the classical method: pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Advantages:

-

Reduced Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[6]

-

Higher Yields: Improved reaction kinetics often lead to better yields.

-

Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods.

Part 3: A Spectrum of Biological Activities and Their Mechanisms

Benzoylthiourea derivatives exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery and agrochemical development.

Anticancer Activity

A significant body of research has focused on the potential of benzoylthiourea derivatives as anticancer agents. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition One of the primary mechanisms of anticancer activity for many benzoylthiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[1] Overexpression or mutation of EGFR is a hallmark of many cancers. These compounds act as EGFR inhibitors by competing with ATP for binding to the catalytic domain of the kinase, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[7]

Caption: EGFR signaling pathway and the inhibitory action of benzoylthiourea derivatives.

Quantitative Data: Cytotoxicity of Benzoylthiourea Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [8] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 | [8] |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | [9] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Lower than Erlotinib | [10] |

Insecticidal Activity

Benzoylphenylureas (BPUs), a closely related class of compounds, are well-established insecticides that act as insect growth regulators (IGRs).[11] Their primary mechanism of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[12][13]

Mechanism of Action: Chitin Synthesis Inhibition Benzoylurea and benzoylthiourea insecticides interfere with the final step of chitin biosynthesis, which is the polymerization of N-acetylglucosamine (NAG) monomers into chitin chains. This process is catalyzed by the enzyme chitin synthase (CHS).[8] The inhibition of CHS leads to a defective cuticle, causing the insect to fail during molting, ultimately leading to its death.[8][12] While the exact binding site is still under investigation, evidence suggests a direct interaction with the chitin synthase enzyme.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. zenodo.org [zenodo.org]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. jppres.com [jppres.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzoylurea Chitin Synthesis Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

A Preliminary Investigation into the Properties of 1-Benzoyl-3-(3-fluorophenyl)thiourea: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the synthesis, characterization, and potential therapeutic properties of 1-Benzoyl-3-(3-fluorophenyl)thiourea. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of a fluorine atom into the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity. This document outlines a detailed synthesis protocol, discusses the expected spectroscopic characteristics based on related compounds, and explores the potential antimicrobial and anticancer activities of the title compound, supported by existing literature on analogous structures. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents.

Introduction: The Rationale for Investigating 1-Benzoyl-3-(3-fluorophenyl)thiourea

Thiourea derivatives are a versatile class of organic compounds that have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The core structure of thiourea, with its hydrogen bond donor and acceptor sites, allows for diverse substitutions, making it a valuable scaffold in the design of new therapeutic agents. The benzoylthiourea moiety, in particular, has been a focus of research due to the combined electronic and steric effects of the benzoyl and thiourea groups, which can be fine-tuned to optimize biological activity.

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Specifically, compounds bearing a single fluorine atom on a phenyl ring have demonstrated significant antibacterial effects.[3] This guide focuses on the preliminary investigation of 1-Benzoyl-3-(3-fluorophenyl)thiourea, a compound that combines the promising thiourea scaffold with the strategic incorporation of a fluorine atom.

Synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea: A Step-by-Step Protocol

The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea is typically achieved through a two-step, one-pot reaction involving the in-situ formation of benzoyl isothiocyanate, followed by its reaction with 3-fluoroaniline.[2] This method is efficient and has been widely used for the synthesis of various benzoylthiourea derivatives.

Experimental Protocol

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

3-fluoroaniline

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In-situ formation of Benzoyl Isothiocyanate:

-

In a round-bottom flask, dissolve potassium thiocyanate (1 equivalent) in anhydrous acetone.

-

To this solution, add benzoyl chloride (1 equivalent) dropwise with constant stirring at room temperature.

-

The reaction mixture is then typically stirred for 1-2 hours at room temperature. The formation of a white precipitate (potassium chloride) indicates the progress of the reaction.

-

-

Reaction with 3-fluoroaniline:

-

To the reaction mixture containing the in-situ generated benzoyl isothiocyanate, add a solution of 3-fluoroaniline (1 equivalent) in acetone dropwise.

-

Continue stirring the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water acidified with a few drops of hydrochloric acid to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-Benzoyl-3-(3-fluorophenyl)thiourea.

-

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1-Benzoyl-3-(3-fluorophenyl)thiourea is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| C=O stretching (Amide I) | 1660 - 1690 |

| C=C stretching (Aromatic) | 1450 - 1600 |

| C-N stretching | 1300 - 1400 |

| C=S stretching | 1100 - 1250 |

| C-F stretching | 1000 - 1300 |

Table 1: Expected FTIR absorption bands for 1-Benzoyl-3-(3-fluorophenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons. The aromatic protons of the benzoyl and 3-fluorophenyl rings will appear as multiplets in the range of δ 7.0-8.5 ppm. The two N-H protons are expected to appear as broad singlets at downfield chemical shifts, typically above δ 9.0 ppm, due to their acidic nature and involvement in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon (C=O) is expected to resonate at approximately δ 165-170 ppm, while the thiocarbonyl carbon (C=S) will appear further downfield, typically around δ 180 ppm. The aromatic carbons will show signals in the range of δ 110-140 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling.

Potential Biological Activities

The therapeutic potential of 1-Benzoyl-3-(3-fluorophenyl)thiourea is predicted based on the extensive research conducted on analogous compounds. The primary areas of interest are its antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives, particularly those containing fluorine, have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][3] The proposed mechanism of action for some thiourea derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[3]

Expected Activity Profile:

-

Antibacterial: Based on studies of similar compounds, 1-Benzoyl-3-(3-fluorophenyl)thiourea is expected to exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The minimum inhibitory concentration (MIC) values for related fluorinated benzoylthioureas have been reported in the low micromolar range.

-

Antifungal: Fluorinated benzoylthiourea derivatives have also demonstrated significant antifungal activity against various fungal species.[2]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoylthiourea derivatives.[6][7] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The presence of the thiourea moiety is believed to play a crucial role in the cytotoxic effects.

Potential Targets and Mechanisms:

-

Induction of Apoptosis: Benzoylthiourea derivatives have been observed to trigger the intrinsic apoptotic pathway in cancer cells.

-

Enzyme Inhibition: Some thiourea compounds have been investigated as inhibitors of enzymes involved in cancer progression.

While specific IC₅₀ values for 1-Benzoyl-3-(3-fluorophenyl)thiourea are not available in the reviewed literature, related compounds have shown cytotoxic effects against various cancer cell lines with IC₅₀ values in the micromolar range.[7][8] Further investigation is warranted to determine the specific anticancer efficacy of the title compound.

Future Directions and Conclusion

This preliminary investigation provides a solid foundation for the further exploration of 1-Benzoyl-3-(3-fluorophenyl)thiourea as a potential therapeutic agent. The straightforward synthesis and the promising biological activities of related compounds make it an attractive candidate for drug discovery programs.

Recommended Future Research:

-

Complete Synthesis and Spectroscopic Confirmation: The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea should be carried out, and its structure unequivocally confirmed using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Biological Screening: The synthesized compound should be screened against a panel of clinically relevant bacterial and fungal strains to determine its MIC values. Furthermore, its cytotoxic activity should be evaluated against various cancer cell lines to determine its IC₅₀ values.

-

Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the benzoyl and phenyl rings could provide valuable insights into the structure-activity relationships and lead to the identification of more potent compounds.

References

- Karipcin, F., & Tuncel, M. (2013). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Journal of Fluorine Chemistry, 156, 11-17.

- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis, characterization, and in vitro antibacterial, and cytotoxic activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas and their copper(II) and nickel(II) complexes. European Journal of Medicinal Chemistry, 45(5), 1893-1902.

- Saeed, A., et al. (2009). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Journal of Fluorine Chemistry, 130(11), 1028-1034.

- Mihai, C. T., et al. (2020).

- Yüksek, H., et al. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. Istanbul Commerce University Journal of Science, 22(44), 417-424.

- Othman, N. S., et al. (2014). Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1023.

- Ahmad, S., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Journal of Chemical Crystallography, 41(12), 1836-1840.

- Ruswanto, et al. (2015).

- Kesuma, D., et al. (2018). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Indonesian Journal of Pharmacy, 29(4), 184.

- Kucinska, M., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(23), 8257.

- Ismunandar, et al. (2012). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Oriental Journal of Chemistry, 28(1), 355-362.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Structural & Functional Analysis of 1-Benzoyl-3-(3-fluorophenyl)thiourea

Executive Summary

1-Benzoyl-3-(3-fluorophenyl)thiourea represents a specialized scaffold within the

This guide deconstructs the molecule's architecture, detailing its synthesis via in situ isothiocyanate generation, its distinct intramolecular hydrogen-bonding network, and its pharmacological utility. The presence of the meta-fluorine substituent is a critical design element, modulating lipophilicity and metabolic stability without significantly altering the steric profile of the parent pharmacophore.

Part 1: Structural Anatomy & Electronic Properties

The Pseudo-Macrocyclic Core

The defining structural feature of 1-Benzoyl-3-(3-fluorophenyl)thiourea is not merely its connectivity, but its preferred conformer in solution and solid state. Unlike simple ureas, benzoylthioureas adopt a planar conformation stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton (

-

S(6) Motif: This interaction forms a pseudo-six-membered ring (S(6) graph set motif).

-

Effect: This "locking" mechanism reduces the entropic penalty of binding to protein targets and masks polar groups, significantly enhancing membrane permeability (lipophilicity).

The 3-Fluorophenyl Moiety

The substitution of fluorine at the meta (3-) position of the aniline ring offers specific medicinal chemistry advantages over the para (4-) isomer:

-

Electronic Modulation: Fluorine is highly electronegative ($ \chi \approx 4.0 $). At the meta position, it exerts a strong inductive electron-withdrawing effect (-I) on the aryl ring, increasing the acidity of the adjacent

-H proton. This potentially strengthens hydrogen bonding interactions with receptor active sites. -

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing it at the 3-position prevents metabolic hydroxylation at this site, a common clearance pathway for phenyl rings.

Physicochemical Profile (Predicted/Analogous)

| Property | Value / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 274.31 g/mol | |

| Geometry | Planar (Central Core) | Due to resonance and Intramol. H-bond |

| H-Bond Donors | 2 (Amide NH, Thioamide NH) | Thioamide NH is involved in intramolecular bonding |

| H-Bond Acceptors | 2 (C=O, C=S) | Sulfur is a "soft" acceptor |

| LogP (Predicted) | ~3.5 - 4.1 | Highly Lipophilic |

Part 2: Synthetic Methodology

The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea requires a strict exclusion of water to prevent the hydrolysis of the intermediate benzoyl isothiocyanate. The protocol follows a one-pot, two-step mechanism.

Reaction Pathway[1]

-

Activation: Nucleophilic substitution of Benzoyl Chloride with Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

) to form Benzoyl Isothiocyanate . -

Coupling: Nucleophilic addition of 3-Fluoroaniline to the isothiocyanate heterocumulene system.

Visualization of Synthesis Logic

Figure 1: Stepwise synthetic pathway involving the in situ generation of the isothiocyanate intermediate.

Detailed Experimental Protocol

Note: All glassware must be oven-dried. Acetone must be anhydrous.

-

Preparation of Isothiocyanate:

-

Dissolve Ammonium Thiocyanate (1.1 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Add Benzoyl Chloride (1.0 eq) dropwise via a syringe or addition funnel.

-

Reflux the mixture for 45–60 minutes. A white precipitate (Ammonium Chloride) will form, indicating the reaction is proceeding.[1]

-

Critical Control Point: Do not filter yet. The intermediate is moisture-sensitive.

-

-

Coupling Reaction:

-

Dissolve 3-Fluoroaniline (1.0 eq) in a minimal amount of anhydrous acetone.

-

Add this solution dropwise to the hot reaction mixture containing the benzoyl isothiocyanate.

-

Reflux for an additional 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).

-

-

Isolation & Purification:

-

Pour the reaction mixture into crushed ice/water with vigorous stirring. The product will precipitate as a solid.[1]

-

Filter the solid and wash with cold water to remove inorganic salts.

-

Recrystallization: Purify using Ethanol or an Ethanol/DMF mixture to obtain needle-like crystals.

-

Part 3: Spectroscopic Validation

To confirm the structure, specifically the meta-substitution and the thiourea core, the following spectral signals are diagnostic:

| Technique | Diagnostic Signal | Structural Assignment |

| IR Spectroscopy | ||

| Two singlets ( | ||

| Multiplets.[1] Look for the specific splitting pattern of the 3-fluorophenyl ring (dt or td) due to H-F coupling. | ||

Part 4: Pharmacological Potential (Urease Inhibition)

The primary interest in this molecule lies in its ability to inhibit Urease , a nickel-dependent metalloenzyme produced by Helicobacter pylori. Urease hydrolyzes urea into ammonia, raising gastric pH and allowing the bacteria to survive.

Mechanism of Action

Benzoylthioureas act as mixed-type inhibitors. The structural logic for inhibition involves:

-

Chelation: The "soft" Sulfur atom and the "hard" Oxygen atom can coordinate with the bi-nickel (

) center in the enzyme's active site. -

H-Bonding: The N-H moieties form hydrogen bonds with active site residues (e.g., His, Asp).

-

Fluorine Interaction: The 3-fluorophenyl ring fits into the hydrophobic pocket near the active site, with the fluorine atom potentially engaging in orthogonal multipolar interactions.

Biological Interaction Pathway

Figure 2: Proposed binding mechanism of the benzoylthiourea scaffold to the Urease metallo-center.

References

-

Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. Z. H. (2009). Synthesis, characterization and antimicrobial studies of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Journal of Fluorine Chemistry, 130(11), 1028-1034.

-

Othman, N. E. A., Tahir, M. I. M., & Yamin, B. M. (2010).[2] N-(4-Chlorobenzoyl)-N'-(3-fluorophenyl)thiourea.[2] Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228.

-

Saeed, A., et al. (2019). Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives. Journal of Molecular Structure, 1195, 851-862.

-

PubChem. (2025).[3] N-benzoyl-N'-(4-fluorophenyl)thiourea (Isomer Data).[3] National Library of Medicine.

Sources

Spectroscopic Analysis of 1-Benzoyl-3-(3-fluorophenyl)thiourea: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization and spectroscopic analysis of 1-Benzoyl-3-(3-fluorophenyl)thiourea . Designed for drug development professionals and application scientists, this document moves beyond basic data listing to explore the causality of spectral features. It details the synthesis required for high-purity isolation, the theoretical basis of observed vibrational and magnetic resonance signals, and the specific influence of the 3-fluorophenyl moiety on molecular topology.

The compound represents a privileged scaffold in medicinal chemistry, known as an acyl thiourea . Its dual hydrogen-bonding potential and lipophilic fluorinated pharmacophore make it a critical candidate for antimicrobial and anticancer screening.

Part 1: Molecular Architecture & Synthesis Strategy

Structural Dynamics

The physicochemical behavior of 1-Benzoyl-3-(3-fluorophenyl)thiourea is governed by two critical structural features:

-

The Acyl-Thiourea Core: This moiety exists in a resonance equilibrium but predominantly adopts a keto-thione tautomeric form in the solid state.

-

Intramolecular Hydrogen Bonding: The carbonyl oxygen acts as a hard acceptor for the thioamide N-H proton, forming a stable pseudo-six-membered ring (S6 motif). This planar conformation significantly influences NMR chemical shifts and crystal packing.

High-Fidelity Synthesis Protocol

Spectroscopic integrity begins with sample purity. The following "one-pot, two-step" protocol minimizes side reactions (such as desulfurization).

Reagents: Benzoyl chloride, Ammonium thiocyanate (or KSCN), 3-Fluoroaniline, Acetone (dry).[1][2]

Workflow:

-

In-situ Isothiocyanate Generation: React benzoyl chloride with ammonium thiocyanate in refluxing dry acetone for 30 minutes. This generates the reactive intermediate benzoyl isothiocyanate and precipitates ammonium chloride.

-

Nucleophilic Addition: Filter the inorganic salt. To the filtrate, add an equimolar amount of 3-fluoroaniline dropwise.

-

Reflux & Isolation: Reflux for 2–4 hours. Pour the mixture into ice-cold water to precipitate the crude thiourea. Recrystallize from ethanol/DMF.

Figure 1: Synthetic pathway for high-purity isolation of acyl thioureas.

Part 2: Vibrational Spectroscopy (FT-IR)

Critical Band Assignments

The infrared spectrum serves as the primary fingerprint for the acyl-thiourea linkage. The 3-fluorophenyl group introduces specific aromatic ring modes but minimally perturbs the core functional group frequencies compared to non-fluorinated analogs.

| Functional Group | Wavenumber ( | Mode Description | Mechanistic Insight |

| N-H Stretch | 3150 – 3350 | Broadened due to intramolecular (N-H...O) and intermolecular (N-H...S) hydrogen bonding. | |

| C=O Stretch | 1660 – 1690 | The "Amide I" band. Shifts to lower frequencies (vs. typical ketones) due to conjugation with the N-lone pair and H-bonding. | |

| C=S Stretch | 1220 – 1260 | Often coupled with C-N stretching. A critical diagnostic band for the thione form. | |

| C-F Stretch | 1100 – 1200 | Strong, characteristic band of the fluoro-aryl group. | |

| N-C-N Stretch | 1520 – 1550 | "Thioamide II" band; indicates the integrity of the thiourea backbone. |

Technical Note: If a weak band appears near 2500–2600 cm

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR analysis provides the most definitive structural proof. The presence of the fluorine atom (

H NMR (Proton)

Solvent: DMSO-d

-

Deshielded Singlets (11.0 – 12.5 ppm): You will observe two distinct singlets for the N-H protons.

- ppm: The proton adjacent to the benzoyl group (H-1). It is heavily deshielded due to the intramolecular H-bond to the carbonyl oxygen.

- ppm: The proton adjacent to the fluorophenyl ring (H-3).

-

Aromatic Region (7.0 – 8.0 ppm):

-

Benzoyl Protons: Typical multiplet pattern (2H ortho, 2H meta, 1H para).

-

3-Fluorophenyl Protons: Complex multiplet due to H-H and H-F coupling. Look for the distinct splitting of the proton ortho to the fluorine.

-

C NMR (Carbon-13)

-

Carbonyl (C=O):

ppm. -

Thiocarbonyl (C=S):

ppm.[3] This is the most downfield signal, characteristic of the C=S double bond character. -

C-F Coupling: The carbons of the 3-fluorophenyl ring will appear as doublets due to

F coupling (-

(C-F):

-

:

-

:

-

(C-F):

F NMR (Fluorine-19)

-

Signal: A single sharp peak around

to

Part 4: Structural Confirmation (XRD & Mass Spec)

Mass Spectrometry[3]

-

Ionization: ESI (Electrospray) or EI (Electron Impact).

-

Molecular Ion:

Da (Calculated MW: 274.31). -

Fragmentation:

-

Loss of benzoyl cation (

105). -

Isothiocyanate fragment (

varies based on cleavage). -

The McLafferty rearrangement is often suppressed due to the rigidity of the thioamide bond.

-

X-Ray Diffraction (Single Crystal)

While specific unit cell data requires measurement, analogs typically crystallize in Monoclinic (P2

-

Conformation: The molecule adopts a twisted conformation where the benzoyl and thiourea planes are roughly planar (due to the intramolecular H-bond), but the fluorophenyl ring is twisted out of plane to minimize steric repulsion.

-

Packing: Centrosymmetric dimers are formed via intermolecular N-H...S hydrogen bonds.

Part 5: Experimental Workflow & Visualization

The following diagram illustrates the logical flow for full characterization, ensuring a self-validating dataset.

Figure 2: Analytical workflow for spectroscopic validation.

References

-

Saeed, A., et al. (2009).[2][4] Synthesis, characterization and antimicrobial studies of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Journal of Fluorine Chemistry, 130(11), 1028-1034.

-

Binzet, G., et al. (2018). Synthesis, structural characterization and biological activities of new benzoylthiourea derivatives. Journal of Molecular Structure, 1155, 637-644.

-

Yamin, B. M., & Yusof, M. S. (2003).[5] 1-Benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E, 59(11), o1728-o1729.

-

Saeed, A., et al. (2014).[6] Recent developments in the chemistry of 1-acyl-3-substituted thioureas. Chemical Papers, 68(5).

Sources

An In-depth Technical Guide to the Crystal Structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea

Abstract

This technical guide provides a comprehensive analysis of the molecular and supramolecular structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea, a compound of significant interest in medicinal chemistry and materials science. While a definitive experimental crystal structure for this specific isomer is not publicly available at the time of this writing, this guide leverages detailed experimental data from its close structural isomer, 1-Benzoyl-3-(4-fluorophenyl)thiourea, to construct a robust, predictive model of its crystallographic features. We will delve into the synthetic pathway, molecular geometry, conformational analysis, and the critical role of hydrogen bonding in dictating the solid-state architecture of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships in fluorinated benzoylthiourea derivatives.

Introduction: The Significance of Fluorinated Benzoylthiourea Derivatives

Benzoylthiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The high electronegativity and small size of fluorine can influence a molecule's conformation, metabolic stability, lipophilicity, and binding interactions with biological targets.[2] Specifically, fluorinated benzoylthioureas have demonstrated enhanced biological efficacy, making them attractive scaffolds for novel drug design.[3][4] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating their mechanism of action and for designing next-generation analogues with improved therapeutic profiles.

Synthesis and Crystallization

The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea follows a well-established and reliable two-step, one-pot procedure.[2] This methodology is widely adopted for the preparation of a variety of N,N'-disubstituted thioureas.

Experimental Protocol: Synthesis

Step 1: In situ formation of Benzoyl Isothiocyanate

-

To a solution of ammonium thiocyanate (or potassium thiocyanate) in anhydrous acetone, an equimolar amount of benzoyl chloride is added dropwise with stirring.

-

The reaction mixture is then refluxed for approximately one hour. During this step, the benzoyl isothiocyanate is formed in situ, accompanied by the precipitation of ammonium chloride (or potassium chloride).

Causality Behind Experimental Choices: The use of anhydrous acetone is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride and the intermediate isothiocyanate. The in situ generation of the isothiocyanate avoids the need to isolate this moisture-sensitive intermediate, thereby improving the overall efficiency of the reaction.

Step 2: Formation of 1-Benzoyl-3-(3-fluorophenyl)thiourea

-

After cooling the reaction mixture to room temperature, an equimolar solution of 3-fluoroaniline in acetone is added.

-

The resulting mixture is then refluxed for an additional one to two hours to ensure the completion of the reaction.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into acidified ice-cold water to precipitate the crude product.

-

The solid is collected by vacuum filtration, washed with distilled water, and dried.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent, such as ethanol or a mixture of methanol and dichloromethane.

Trustworthiness of the Protocol: This synthetic protocol is self-validating as the purity of the final product can be readily assessed by its melting point and spectroscopic techniques such as FT-IR and NMR. The formation of a crystalline solid with a sharp melting point is a strong indicator of a successful synthesis.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 1-Benzoyl-3-(3-fluorophenyl)thiourea.

Molecular Structure and Conformation: A Predictive Analysis

In the absence of a determined crystal structure for 1-Benzoyl-3-(3-fluorophenyl)thiourea, we can confidently predict its key structural features by analyzing the experimentally determined structure of its positional isomer, 1-Benzoyl-3-(4-fluorophenyl)thiourea.

The molecular structure of these compounds is characterized by a central thiourea core (-NH-C(S)-NH-) flanked by a benzoyl group (-C(O)-Ph) and a fluorophenyl group.

Diagram of the Molecular Structure

Caption: Molecular structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea.

Key Conformational Features

The overall conformation of 1-Benzoyl-3-(3-fluorophenyl)thiourea is expected to be non-planar. The key conformational determinants are:

-

Intramolecular Hydrogen Bonding: A strong intramolecular N—H···O hydrogen bond is anticipated between the amide proton and the carbonyl oxygen. This interaction forms a pseudo-six-membered ring, often referred to as an S(6) ring motif, which significantly stabilizes the molecular conformation. This is a hallmark feature of N-aroylthioureas.

-

Steric Hindrance: Rotation around the C-N bonds is restricted due to steric hindrance between the bulky phenyl and benzoyl groups. This results in a twisted conformation where the phenyl and benzoyl rings are not coplanar with the central thiourea moiety.

Based on the data for the 4-fluoro isomer, we can predict the dihedral angles for the 3-fluoro isomer. There will likely be a significant twist between the thiourea plane and the planes of the two aromatic rings.

Bond Lengths and Angles

The bond lengths within the thiourea core are expected to show partial double bond character for the C-N bonds, indicating electron delocalization across the N-C(S)-N system. The C=S and C=O bond lengths will be typical for thiocarbonyl and carbonyl groups, respectively.

| Bond | Expected Length (Å) | Rationale |

| C=S | ~1.67 | Typical for a thiocarbonyl group. |

| C=O | ~1.23 | Typical for a carbonyl group. |

| C-N (amide) | ~1.35 | Shorter than a typical C-N single bond due to resonance. |

| C-N (thioamide) | ~1.39 | Shorter than a typical C-N single bond. |

Note: These values are predictive and based on the published data for the 4-fluoro isomer.

Supramolecular Assembly: The Role of Hydrogen Bonding

The solid-state packing of 1-Benzoyl-3-(3-fluorophenyl)thiourea will be dominated by a network of intermolecular hydrogen bonds.

Dimer Formation

The most prominent intermolecular interaction is expected to be the formation of centrosymmetric dimers through pairs of N—H···S hydrogen bonds. In this arrangement, the thioamide proton of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, and vice versa. This creates a robust R²₂(8) ring motif, which is a common and stable supramolecular synthon in thiourea chemistry.

Diagram of the Hydrogen-Bonded Dimer

Caption: Predicted hydrogen bonding interactions in 1-Benzoyl-3-(3-fluorophenyl)thiourea.

Spectroscopic Characterization

The structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Key Expected Signals |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1670 (C=O stretching), ~1590 (N-H bending), ~1100 (C=S stretching) |

| ¹H NMR (ppm) | Two distinct singlets for the two N-H protons (one deshielded due to intramolecular H-bonding), and multiplets in the aromatic region for the benzoyl and 3-fluorophenyl protons. |

| ¹³C NMR (ppm) | Resonances for the thiocarbonyl carbon (~180 ppm) and the carbonyl carbon (~168 ppm), along with signals for the aromatic carbons. |

| ¹⁹F NMR (ppm) | A characteristic signal for the fluorine atom on the phenyl ring. |

Conclusion

This technical guide has provided a detailed, predictive analysis of the crystal structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea, based on robust experimental data from its close positional isomer. The key structural determinants are a stabilized, non-planar molecular conformation due to a strong intramolecular N—H···O hydrogen bond, and the formation of centrosymmetric dimers in the solid state via intermolecular N—H···S hydrogen bonds. The provided synthetic and crystallization protocols offer a reliable pathway to obtaining this compound for further experimental investigation. This guide serves as a valuable resource for researchers in the field, enabling a deeper understanding of the structural nuances of fluorinated benzoylthioureas and facilitating the rational design of new derivatives with tailored properties.

References

-

Pop, R., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(6), 1493. [Link]

-

Pop, R., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. National Center for Biotechnology Information. [Link]

-

Yousuf, S., et al. (2014). Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1023. [Link]

-

Hussain, M. A., et al. (2021). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. Journal of Molecular Structure, 1225, 129272. [Link]

-

Rauf, M. K., et al. (2009). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2723. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Novel Thiourea Derivatives

Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives have emerged as a cornerstone in the field of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This class of organic compounds, characterized by the presence of a central thiocarbonyl group flanked by two amino groups, possesses a highly versatile chemical structure that allows for extensive modification.[4] This structural flexibility enables thiourea derivatives to engage in a multitude of interactions with biological targets, positioning them as promising candidates for the development of novel therapeutic agents against a wide array of diseases.[1][4] The incorporation of various substituents, such as aromatic and heteroaromatic rings, as well as lipophilic moieties, has been shown to significantly enhance their bioactivity.[4][5] This guide provides a comprehensive overview of the known biological activities of novel thiourea derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for evaluating their efficacy, and present key structure-activity relationship (SAR) insights that are crucial for the rational design of future therapeutic agents.

Part 1: A Spectrum of Biological Activities

The therapeutic potential of thiourea derivatives is vast, with demonstrated efficacy in several key areas of drug development. The following sections will explore the most significant of these activities, supported by quantitative data and mechanistic insights.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiourea derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][6] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for overcoming the challenges of drug resistance.[5]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: A primary mode of anticancer activity for thiourea derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival.[5] These include:

-

Kinase Inhibition: Many thiourea derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[5][7][8]

-

Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[9]

-

-

Induction of Apoptosis: Thiourea derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[8][10]

-

Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a critical component for cell division, thiourea derivatives can cause cell cycle arrest, primarily at the G2/M phase.[10]

-

Modulation of Signaling Pathways: These compounds can interfere with critical signaling pathways that drive cancer progression, such as the Wnt/β-catenin and STAT3/STAT5 pathways.[8][10]

Quantitative Data on Anticancer Activity:

The cytotoxic potential of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for selected thiourea derivatives against various cancer cell lines.

| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |

| N-Benzoyl-N'-phenylthiourea | N-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (MCF-7) | 2.2 - 5.5 | [5] |

| Bis-thiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Lung Cancer (A549) | 0.2 | [5] |

| Benzodioxole-bearing Thiourea | N1,N3-disubstituted-thiosemicarbazone 7 | Colon Cancer (HCT116) | 1.11 | [11] |

| Benzimidazole-Thiourea | 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | Breast Cancer (MCF-7) | 25.8 | [6] |

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents.[4] Thiourea derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[4][12][13]

Mechanisms of Antimicrobial Action:

The antibacterial and antifungal effects of thiourea derivatives are attributed to their ability to disrupt essential microbial processes.[4] These mechanisms include:

-

Enzyme Inhibition: Thiourea derivatives can inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[4]

-

Disruption of Bacterial Metabolism: These compounds can interfere with various metabolic pathways within the bacteria, hindering their growth and proliferation.[4]

-

Membrane Penetration: The lipophilicity of many thiourea derivatives allows them to penetrate bacterial cell membranes, leading to cellular disruption.[4]

Structure-Activity Relationship (SAR) in Antimicrobial Thioureas:

SAR studies have provided valuable insights into the structural features that contribute to the antimicrobial potency of thiourea derivatives.[4]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups like -NO2, -CF3, and halogens on the aromatic rings of thiourea derivatives has been shown to enhance their antibacterial activity.[4]

-

Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing bromine, methoxyl, or isopropyl groups, can improve its ability to cross bacterial cell membranes and enhance its bacteriostatic action.[4]

-

Flexible Spacers: A flexible carbon spacer between the thiourea moiety and an aromatic ring can lead to higher activity.[4]

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of thiourea derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14][15]

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Furfuryl-substituted Thiourea | Mycobacterium tuberculosis | 0.19 | [4] |

| Glucose-conjugated Thiourea | Staphylococcus aureus | 0.78 - 3.125 | [16] |

| Thiourea Benzamide Derivative | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [2] |

Antiviral Activity: A New Frontier

Several thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Tobacco Mosaic Virus (TMV).[17][18][19][20]

Mechanisms of Antiviral Action:

-

Dual Inhibition: In the case of HIV, some thiourea derivatives act as dual inhibitors, targeting both the HIV-1 capsid (CA) and the human cyclophilin A (CypA), both of which are critical for HIV-1 replication.[17]

-

Inhibition of Viral Replication: Studies have shown that certain thiourea derivatives can effectively inhibit the replication of HBV in infected cells.[20]

-

Targeting Viral Proteins: The antiviral mechanism of some derivatives involves targeting and masking the effects of viral proteins, such as the HBx protein in HBV, which is involved in viral replication and carcinogenesis.[20]

Quantitative Data on Antiviral Activity:

| Compound Class | Target Virus | Activity Metric | Result | Reference |

| Chiral Thiourea with α-Aminophosphonate | Tobacco Mosaic Virus (TMV) | Curative Effect | 54.8% inhibition | [18] |

| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea | Hepatitis B Virus (HBV) | In vitro inhibition | Effective inhibition of HBV replication | [20] |

Enzyme Inhibition: A Key to Therapeutic Intervention

The ability of thiourea derivatives to inhibit a variety of enzymes is a central aspect of their biological activity and therapeutic potential.[1][21][22]

Key Enzymes Inhibited by Thiourea Derivatives:

-

Urease: Thiourea derivatives are potent inhibitors of urease, a key virulence factor for bacteria like Helicobacter pylori.[1]

-

Carbonic Anhydrase: These compounds have been shown to inhibit human carbonic anhydrase isozymes I and II.[23]

-

Tyrosinase: Inhibition of tyrosinase is relevant for applications in treating hyperpigmentation disorders.[1]

-

Kinases: As mentioned in the anticancer section, kinase inhibition is a major mechanism of action for many thiourea derivatives.[1]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a strategy for managing Alzheimer's disease.[21]

-

Lipoxygenase and Xanthine Oxidase: Certain unsymmetrical thioureas have shown inhibitory activity against these enzymes, which are involved in inflammation and oxidative stress.[22][24]

Part 2: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel thiourea derivatives, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the anticancer potential of a compound by measuring its ability to kill or inhibit the proliferation of cancer cells.[25]

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[26][27]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[26] The amount of formazan produced is proportional to the number of living cells.[26]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottomed microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiourea derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[26]

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[26]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[26]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[28]

Principle: SRB is a bright-pink aminoxanthene dye that can bind to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Step-by-Step Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation:

-

After the incubation period with the compound, gently remove the medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate the plate at 4°C for 1 hour.

-

-

Washing and Staining:

-